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Compound of Interest

Compound Name: (4-Benzylmorpholin-3-yl)methanol

Cat. No.: B027052

For Researchers, Scientists, and Drug Development Professionals

(R)-(4-Benzylmorpholin-3-yl)methanol is a chiral organic compound featuring a morpholine
ring substituted with a benzyl group at the nitrogen atom and a hydroxymethyl group at the C3
position. This molecule and its enantiomer, (S)-(4-benzylmorpholin-3-yl)methanol, are
recognized as valuable building blocks in medicinal chemistry and drug discovery. The
morpholine scaffold is a privileged structure in drug design, often incorporated to improve the
pharmacokinetic properties of a molecule, such as solubility and metabolic stability. The chiral
nature of this compound is of particular importance, as stereochemistry plays a crucial role in
the interaction of small molecules with biological targets.

Chemical Structure and Properties

The core structure of (R)-(4-Benzylmorpholin-3-yl)methanol consists of a saturated six-
membered morpholine heterocycle. The benzyl group attached to the nitrogen atom (position 4)
and the hydroxymethyl group at position 3 are key functional groups that can be further
modified to explore structure-activity relationships (SAR) in drug development. The "(R)"
designation specifies the stereochemistry at the chiral center, C3.

Table 1: Chemical Identifiers for (R)-(4-Benzylmorpholin-3-yl)methanol and Related
Compounds
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Molecular Weight (
Compound CAS Number Molecular Formula Imol )
g/mo

(R)-(4-
Benzylmorpholin-3- 101376-26-5 C12H17NO2 207.27

yl)methanol

(R)-(4-
Benzylmorpholin-3-

714971-27-4 C12H1sCINO2 243.73
yl)methanol

hydrochloride

(S)-(4-
Benzylmorpholin-3- 101376-25-4 C12H17NO2 207.27

yl)methanol

(S)-(4-
Benzylmorpholin-3-

916483-67-5 C12H1s8CINO2 243.73
yl)methanol

hydrochloride

()-(4-
Benzylmorpholin-3-

110167-20-9 C12H17NO2 207.27
yl)methanol

(Racemate)

Table 2: Physicochemical Properties

Property Value Source
OCC1COCCN1CC1=CC=CC=
SMILES (Racemate) [1]
C1
Purity Typically >95% [1]
Storage Conditions 2-8 °C [1]

Synthesis and Manufacturing
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Detailed, publicly available experimental protocols for the specific synthesis of (R)-(4-
Benzylmorpholin-3-yl)methanol are not extensively documented in peer-reviewed literature,
suggesting that specific methodologies may be proprietary. However, general strategies for the
synthesis of chiral morpholine derivatives can be inferred from the broader chemical literature
on asymmetric synthesis.

General Asymmetric Synthesis Strategies

The synthesis of enantiomerically pure morpholine derivatives often involves one of the
following approaches:

o Chiral Pool Synthesis: Starting from a readily available chiral precursor that already contains
the desired stereocenter.

» Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity in a key bond-
forming reaction, such as asymmetric hydrogenation or epoxidation.

» Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers,
for example, by diastereomeric salt formation with a chiral resolving agent.

A potential synthetic workflow for producing chiral (4-benzylmorpholin-3-yl)methanol is
outlined below. This represents a generalized approach and would require optimization for

specific reagents and conditions.

Synthetic Workflow

Benzyl Halide,
Base

Starting Materials
(e.g., Chiral Amino Alcohol)

Click to download full resolution via product page

Caption: Generalized Synthetic Workflow for Chiral Morpholine Alcohols.

Biological Activity and Potential Applications
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While specific biological data for (R)-(4-Benzylmorpholin-3-yl)methanol is scarce in the
public domain, its structural motifs are present in compounds with known biological activities.
The (S)-enantiomer has been noted for its potential in pharmacology, suggesting that the (R)-
enantiomer is also of significant interest for biological screening and as a synthetic
intermediate.[2] Enantiomers often exhibit different pharmacological profiles, where one may be
more active or have a different side-effect profile than the other.[2]

Derivatives of benzylmorpholine have been investigated for a variety of therapeutic targets. The
core structure is a versatile scaffold for the development of new chemical entities.

Experimental Protocols and Characterization

Detailed experimental protocols for the synthesis and biological evaluation of (R)-(4-
Benzylmorpholin-3-yl)methanol are not readily available in published literature.
Characterization of this compound would typically involve a suite of standard analytical
techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR would be used to
confirm the chemical structure and connectivity of the molecule.

e Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern,
confirming the molecular formula.

 Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric
purity of the final product.

« Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the
hydroxyl (-OH) group.

Signaling Pathways and Mechanism of Action

There is no specific information available in the public domain regarding the signaling pathways
modulated by (R)-(4-Benzylmorpholin-3-yl)methanol. As a building block, it would be
incorporated into larger molecules designed to interact with specific biological targets. The
ultimate mechanism of action would depend on the final structure of the drug candidate.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b027052?utm_src=pdf-body
https://www.benchchem.com/product/b13686391
https://www.benchchem.com/product/b13686391
https://www.benchchem.com/product/b027052?utm_src=pdf-body
https://www.benchchem.com/product/b027052?utm_src=pdf-body
https://www.benchchem.com/product/b027052?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

For illustrative purposes, should a derivative of this compound be found to act as an antagonist
for a G-protein coupled receptor (GPCR), a generalized signaling pathway diagram would be
as follows:

Hypothetical GPCR Antagonism

(Endogenous Ligana (R)-Benzylmorpholinyl

Derivative

ctivates Blocks Binding

GPCR

ctivates

Modulates

Effector Enzyme
(e.g., Adenylyl Cyclase)
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(e.g., CAMP)

Initiates
(Cellular Response)

Click to download full resolution via product page

Caption: Generalized GPCR Antagonism Signaling Pathway.
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Conclusion

(R)-(4-Benzylmorpholin-3-yl)methanol is a chiral building block with significant potential in
the field of drug discovery and development. Its morpholine core offers favorable
pharmacokinetic properties, while the chiral center and functional groups provide opportunities
for stereoselective interactions with biological targets and further chemical modification.
Although detailed public data on its synthesis and biological activity are limited, its structural
characteristics make it a compound of high interest for the synthesis of novel therapeutics.
Further research into the specific biological targets and a full elucidation of the structure-activity
relationships of its derivatives are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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